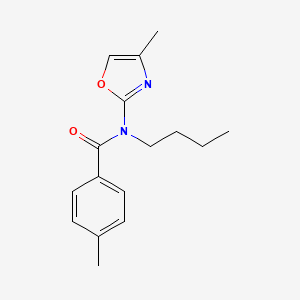
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an amino group, an ethylsulfonyl group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves several steps. One common method includes the following steps :
Methylation: The starting material, 4-amino-2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.
Thiocyanide Addition: Thiocyanide is added to the methylated product to introduce the ethylsulfonyl group.
Ethylation: The intermediate product is then ethylated to complete the ethylsulfonyl group.
Oxidation: The ethylated product undergoes oxidation to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves its interaction with specific molecular targets. It is known to act as a dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of dopamine receptors. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide include:
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
4-Amino-2-methoxybenzoic acid: Another related compound with similar structural features.
N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide: A derivative with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine D2 receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Propriétés
Numéro CAS |
93839-82-8 |
|---|---|
Formule moléculaire |
C15H23N3O4S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-amino-5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H23N3O4S/c1-3-23(20,21)14-7-11(13(22-2)8-12(14)16)15(19)18-9-10-5-4-6-17-10/h7-8,10,17H,3-6,9,16H2,1-2H3,(H,18,19) |
Clé InChI |
BEDJAYJKACGEHH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


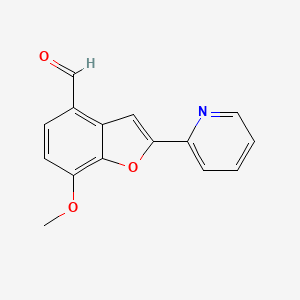
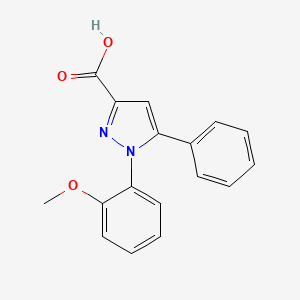
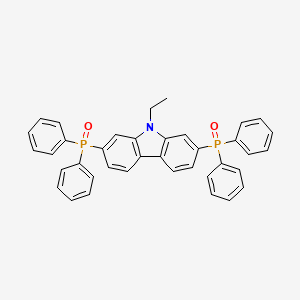



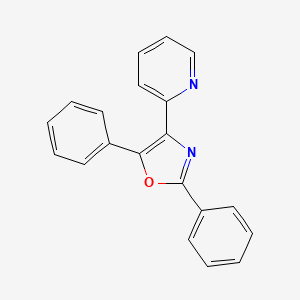


![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)



